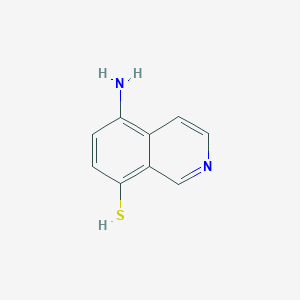
5-Aminoisoquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoisoquinoline-8-thiol: is an organic compound belonging to the class of aminoquinolines and derivatives It contains an amino group attached to a quinoline ring system, specifically at the 5th position, and a thiol group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method allows for the formation of isoquinoline derivatives under mild reaction conditions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reaction conditions are some of the green chemistry approaches employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Aminoisoquinoline-8-thiol is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of aminoquinolines with biological targets. It has been used in the quantification of amino metabolites in multiple metabolic pathways .
Medicine: This makes it a valuable tool in the study of PARP-related biochemical and pharmacological processes .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-Aminoisoquinoline-8-thiol involves its interaction with specific molecular targets. As a PARP-1 inhibitor, it binds to the enzyme and inhibits its activity, thereby affecting DNA repair processes. This inhibition can lead to cell death in cancer cells that rely on PARP for survival . The compound’s thiol group also allows it to participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Primaquine: An 8-aminoquinoline used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life compared to primaquine.
Uniqueness: 5-Aminoisoquinoline-8-thiol is unique due to the presence of both an amino group and a thiol group on the isoquinoline ring
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
5-aminoisoquinoline-8-thiol |
InChI |
InChI=1S/C9H8N2S/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H,10H2 |
InChI Key |
RADOMVIWPCUSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


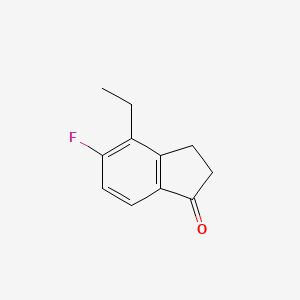
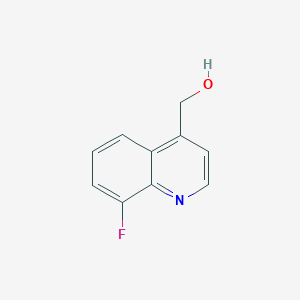
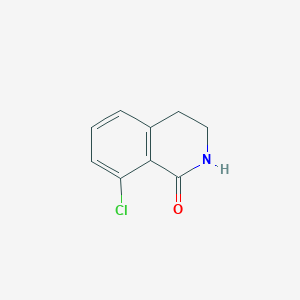
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)
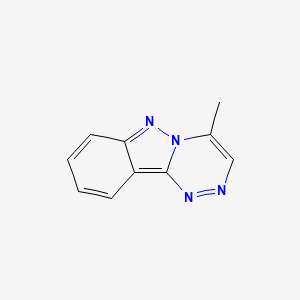


![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)
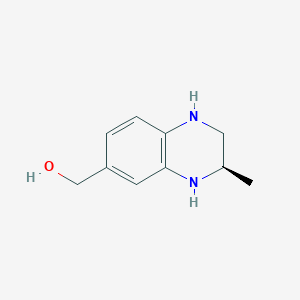



![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
